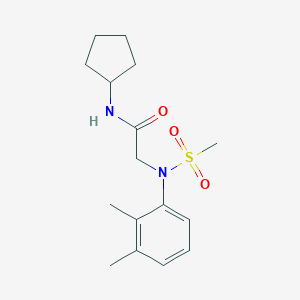![molecular formula C24H26N4O3 B313445 N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE](/img/structure/B313445.png)
N'~1~-{(E)-1-[1-(4-BUTYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrole ring substituted with butylphenyl and dimethyl groups, linked to a nitrobenzohydrazide moiety through a methylene bridge.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide typically involves the condensation of 1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form corresponding hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-nitrobenzohydrazide: A simpler analog with similar functional groups.
N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-hydroxybenzohydrazide: A structurally related compound with a hydroxy group instead of a nitro group.
Uniqueness
N’-{[1-(4-butylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide is unique due to its specific substitution pattern and the presence of both pyrrole and nitrobenzohydrazide moieties. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C24H26N4O3 |
|---|---|
分子量 |
418.5 g/mol |
IUPAC 名称 |
N-[(E)-[1-(4-butylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C24H26N4O3/c1-4-5-6-19-7-11-22(12-8-19)27-17(2)15-21(18(27)3)16-25-26-24(29)20-9-13-23(14-10-20)28(30)31/h7-16H,4-6H2,1-3H3,(H,26,29)/b25-16+ |
InChI 键 |
RHPPYJBOGZIKAB-PCLIKHOPSA-N |
SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
手性 SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
规范 SMILES |
CCCCC1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![methyl 2-(1,3-benzodioxol-5-ylmethylene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B313365.png)
![4-chloro-N-[4-(naphthalen-1-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B313368.png)

![2-[(2E)-2-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B313372.png)
![2-[(2E)-2-{[1-(2-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B313373.png)
![2-[(2E)-2-{[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-2-oxo-N-(propan-2-yl)acetamide](/img/structure/B313374.png)
![3-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-N-isopropyl-3-oxopropanamide](/img/structure/B313376.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoacetamide](/img/structure/B313377.png)
![2-[(2E)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B313378.png)
![2-{(2E)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]hydrazinyl}-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B313379.png)
![N-(4-chlorophenyl)-2-[(2E)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}hydrazinyl]-2-oxoacetamide](/img/structure/B313380.png)
![N-(3-chlorophenyl)-2-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-2-oxoacetamide](/img/structure/B313381.png)
![2-{(2E)-2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylidene]hydrazinyl}-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B313383.png)
![N'-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-oxo-2-(1-piperidinyl)acetohydrazide](/img/structure/B313384.png)
